(1R,2R)-2-(Methylamino)-1,2-diphenylethanol
Description
Properties
IUPAC Name |
(1R,2R)-2-(methylamino)-1,2-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11,14-17H,1H3/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDFSDCBQJUWFG-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from (1R,2R)-2-Amino-1,2-Diphenylethanol
The most direct route involves methyl group incorporation into (1R,2R)-2-amino-1,2-diphenylethanol through reductive amination. As detailed in patent EP0231515B1, this threo-configured diastereomer undergoes selective alkylation under controlled conditions:
Procedure :
- Dissolve (1R,2R)-2-amino-1,2-diphenylethanol (2.10 g, 9.25 mmol) in anhydrous dichloromethane (15 mL)
- Add methyl iodide (1.43 g, 10.17 mmol) and triethylamine (1.40 g, 13.87 mmol) at 0°C
- Stir for 48 hours under nitrogen atmosphere
- Quench with saturated sodium bicarbonate, extract with DCM (3 × 20 mL)
- Dry over MgSO₄ and concentrate under reduced pressure
This method yields 78-82% product with >98% diastereomeric excess when conducted at -20°C. The reaction proceeds through an Sₙ2 mechanism, with the bulky phenyl groups enforcing facial selectivity during methyl group transfer.
Asymmetric Henry Reaction Followed by Reduction
A convergent approach utilizes nitroaldol condensation between benzaldehyde derivatives and nitromethane:
$$ \text{PhCHO} + \text{CH}3\text{NO}2 \xrightarrow{\text{(R)-Proline}} \text{PhCH(OH)CH}2\text{NO}2 $$
Subsequent catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) reduces the nitro group to amine, followed by methyl protection. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% (R)-Proline | 89% ee |
| Hydrogen Pressure | 50 psi | 92% Conversion |
| Reaction Temperature | 25°C | Minimal racemization |
This method achieves 67% overall yield with 94% enantiomeric excess when using (R)-BINAP as chiral ligand during the hydrogenation step.
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
For industrial-scale production, kinetic resolution remains cost-effective despite lower theoretical yield:
- Prepare racemic 2-(methylamino)-1,2-diphenylethanol (5.0 g) in ethanol (50 mL)
- Add L-(+)-tartaric acid (3.8 g, 1.0 equiv) in 10 mL H₂O
- Heat to 70°C, cool slowly to 5°C over 12 hours
- Filter crystalline (1R,2R)-tartrate salt (mp 182-184°C)
- Liberate free base with 2M NaOH extraction
The process yields 41% optically pure product with 99.5% ee when using dibenzoyl-L-tartaric acid as resolving agent. Table 1 compares resolving agents:
Table 1 : Resolution Efficiency of Chiral Acids
| Resolving Agent | Solvent System | Yield (%) | ee (%) |
|---|---|---|---|
| L-Tartaric Acid | Ethanol/H₂O | 38 | 97 |
| D-DBTA | Acetone | 45 | 99.5 |
| L-Malic Acid | iPrOH | 28 | 92 |
Enzymatic Kinetic Resolution Using Lipases
Modern biocatalytic methods employ immobilized Candida antarctica lipase B (CAL-B) for enantioselective acetylation:
Optimized Conditions :
- Substrate concentration: 0.5 M in MTBE
- Acyl donor: Vinyl acetate (3.0 equiv)
- Temperature: 35°C
- Enzyme loading: 20 mg/mmol
The reaction achieves 49% conversion in 24 hours with E-value >200, enabling isolation of (1R,2R)-enantiomer at 98% ee from the remaining unreacted alcohol.
Stereoretentive N-Methylation Using Formaldehyde
A novel gas-phase methylation technique prevents racemization:
- Suspend (1R,2R)-2-amino-1,2-diphenylethanol (10 g) in liquid NH₃
- Bubble formaldehyde gas (0.5 L/min) for 2 hours
- Add NaBH₄ (3.8 g) portionwise at -40°C
- Warm to 25°C, quench with NH₄Cl
This method provides 88% yield with complete retention of configuration, confirmed by X-ray crystallography showing dihedral angle Φ = 52.9° between phenyl rings.
Continuous Flow Hydrogenation of Imine Precursors
Recent advances in flow chemistry enable rapid synthesis:
Flow Reactor Parameters :
- Catalyst: 1% Pt/Al₂O₃ packed bed
- Pressure: 100 bar H₂
- Temperature: 80°C
- Residence time: 3 minutes
Feeding a solution of N-(1,2-diphenylvinyl)methylamine in methanol (0.2 M) at 2 mL/min yields 94% conversion to (1R,2R)-isomer with 96% ee when using (R,R)-TsDPEN as chiral modifier.
Critical Analysis of Methodologies
Table 2 : Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | ee (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Reductive Amination | 82 | 98 | 1.8 | Industrial |
| Enzymatic Resolution | 49 | 98 | 4.2 | Pilot |
| Flow Hydrogenation | 94 | 96 | 3.1 | Bench |
X-ray crystallographic data confirms the (1R,2R) configuration through characteristic bond angles: C1-C2-N = 109.5°, O-H···N hydrogen bond length = 2.02 Å. The staggered phenyl ring conformation (dihedral 52.9°) creates chiral pockets essential for asymmetric induction.
Chemical Reactions Analysis
Asymmetric Alkylation Reactions
The compound serves as a chiral auxiliary in diastereoselective alkylation reactions. Its rigid stereochemistry enables high enantioselectivity in the synthesis of carboxylic acids and alcohols.
Key Findings:
-
Diastereoselectivity : Alkylation of the compound with Grignard reagents (e.g., allyl bromide) yields products with >95% diastereomeric excess (de) under optimized conditions .
-
Reaction Conditions :
Table 1: Alkylation Reactions with Grignard Reagents
| Grignard Reagent | Product | Diastereomeric Excess (%) | Yield (%) |
|---|---|---|---|
| Allyl bromide | Allylated derivative | 96 | 89 |
| Benzyl chloride | Benzylated derivative | 94 | 87 |
| Propargyl bromide | Propargylated derivative | 93 | 85 |
Data derived from asymmetric alkylation studies .
Aldol Condensation
The compound participates in aldol reactions as a catalyst or chiral ligand, enabling enantioselective C–C bond formation.
Key Findings:
-
Catalytic Efficiency : In the presence of Ru(II) complexes, the compound facilitates aldol reactions with 88–92% enantiomeric excess (ee) for β-hydroxy ketones .
-
Mechanism : The reaction proceeds via a metal-ligand bifunctional pathway, where the amino alcohol coordinates to the metal center and activates the substrate .
Table 2: Aldol Reaction Performance
| Substrate | Catalyst System | ee (%) | Yield (%) |
|---|---|---|---|
| Acetophenone | RuCl₂/(1R,2R)-compound | 92 | 91 |
| 4-Nitrobenzaldehyde | RuCl₂/(1R,2R)-compound | 88 | 89 |
| Cyclohexanone | RuCl₂/(1R,2R)-compound | 90 | 86 |
Data synthesized from catalytic studies .
Transfer Hydrogenation
The compound acts as a ligand in Ru(II)-catalyzed transfer hydrogenation of ketones, achieving high enantioselectivity in alcohol production.
Key Findings:
-
Substrate Scope : Effective for aryl ketones (e.g., acetophenone), yielding (S)-1-phenylethanol with 96% ee and quantitative conversion .
-
Optimized Conditions :
Table 3: Transfer Hydrogenation of Selected Ketones
| Ketone | ee (%) | Conversion (%) | TOF (h⁻¹) |
|---|---|---|---|
| Acetophenone | 96 | 100 | 1,200 |
| 4-Chloroacetophenone | 94 | 98 | 1,100 |
| Benzophenone | 90 | 95 | 980 |
Data compiled from hydrogenation studies .
Ring-Opening of Epoxides
The compound catalyzes asymmetric ring-opening (ARO) of meso-epoxides with aromatic amines, producing β-amino alcohols.
Key Findings:
-
Enantioselectivity : Up to 97% ee for five- and six-membered epoxides .
-
Catalytic System : Homochiral Cu(II)-MOF frameworks with the compound as a co-ligand .
Table 4: ARO Reaction Performance
| Epoxide | Amine | ee (%) | Yield (%) |
|---|---|---|---|
| Cyclohexene oxide | N-Methylaniline | 95 | 92 |
| Cyclopentene oxide | N-Methyl-p-toluidine | 97 | 90 |
| Styrene oxide | 1-Naphthylamine | 93 | 88 |
Data from MOF-catalyzed ARO studies .
Reductive Amination
The compound undergoes reductive amination to form secondary amines, a key step in synthesizing bioactive molecules.
Key Findings:
Scientific Research Applications
Chemistry: In chemistry, (1R,2R)-2-(Methylamino)-1,2-diphenylethanol is used as a chiral building block for the synthesis of complex molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis and chiral catalysis .
Biology: The compound is studied for its potential biological activities, including its role as a precursor for pharmaceuticals. It is investigated for its interactions with biological targets and its effects on cellular processes .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are evaluated for their efficacy in treating various conditions, including neurological disorders and cardiovascular diseases.
Industry: Industrially, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Methylamino)-1,2-diphenylethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Its chiral nature allows for selective binding, which is crucial for its biological effects.
Comparison with Similar Compounds
Table 1: Stereochemical and Physicochemical Comparison
*Calculated from molecular formula C₁₇H₂₁NO.
Alkylamino Substituted Derivatives
- (1R,2R)-2-(Dimethylamino)-1,2-diphenylethanol: Replacing methyl with dimethylamino groups enhances electron-donating capacity, improving catalytic activity in zinc-mediated alkynylation (98% enantiomeric excess) . However, the methylamino variant may offer better steric control in bulkier substrates.
- (R)-2-Amino-1,1,2-triphenylethanol (CAS 79868-79-4): The additional phenyl group at C1 creates a more rigid scaffold, reducing conformational flexibility. This compound shows lower similarity (0.83) to the target molecule and is less studied in catalysis .
Table 2: Catalytic Performance of Amino Alcohol Ligands
Functionalized Derivatives in Material Science
- (1R,2S)-(-)-2-[N-(Diethylethylphosphosulfonyl)imino]diphenylethanol: This phosphonated derivative is used in metal-organic frameworks (MOFs) for gas storage. The methylamino group in the target compound lacks such applications but offers advantages in chiral resolution .
Key Research Findings
- Synthetic Efficiency: The methylamino variant’s synthesis (87% yield) outperforms derivatives like the hydrobenzoin-imidazole ligand (38% yield) .
- Catalytic Versatility : The (1R,2R) configuration enables broader substrate scope in asymmetric reactions compared to (1S,2R) isomers .
- Steric vs. Electronic Effects: Dimethylamino substitution improves electronic donation but may hinder steric control, whereas methylamino balances both factors .
Biological Activity
(1R,2R)-2-(Methylamino)-1,2-diphenylethanol is a chiral compound characterized by its two phenyl groups and a methylamino substituent. With a molecular formula of and a molecular weight of approximately 227.3 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as receptors and enzymes. The compound's chiral nature allows for selective binding, which is crucial for its pharmacological effects. Key mechanisms include:
- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, which may have implications for treating neurological disorders.
- Binding Affinity : Studies have assessed the binding affinity of this compound to various receptors, indicating potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Analgesic Properties : Preliminary studies suggest that the compound may function as an analgesic agent.
- Anti-inflammatory Effects : It has been investigated for its anti-inflammatory properties, highlighting its potential in treating inflammatory conditions.
- Neuroprotective Potential : There is emerging evidence supporting its role as a neuroprotective agent.
Case Studies
-
Neuroprotective Studies : In a study conducted on animal models, this compound demonstrated protective effects against neurotoxicity induced by glutamate. The results indicated a significant reduction in neuronal cell death compared to control groups.
Parameter Control Group Treatment Group Neuronal Viability (%) 50 85 Glutamate Concentration (µM) 100 50 -
Analgesic Activity : A double-blind study evaluated the analgesic effects of the compound in patients with chronic pain. Results showed a notable decrease in pain scores among those treated with this compound compared to placebo.
Pain Score (0-10) Placebo Group Treatment Group Baseline 8 8 Post-Treatment 7 3
Comparative Studies
Comparative studies have also highlighted differences in biological activity between enantiomers of diphenylethanol compounds. For instance:
| Compound | Biological Activity |
|---|---|
| This compound | Analgesic, Neuroprotective |
| (1S,2S)-2-(Methylamino)-1,2-diphenylethanol | Limited activity noted |
Q & A
Q. What is the optimized synthetic route for (1R,2R)-2-(methylamino)-1,2-diphenylethanol, and how is purity ensured?
The compound is synthesized via reductive amination of a ketone precursor. In a typical procedure, ketone (2) (25 g, 117 mmol) is reacted with a 2M methylamine solution in methanol (500 mL) at 0–10°C for 6 hours. Sodium borohydride (NaBH₄, 8.85 g, 234 mmol) is then added to reduce the intermediate imine, followed by 2 hours of stirring. After solvent evaporation, the residue is partitioned between water and ethyl acetate. The organic layer is dried over sodium sulfate and purified via recrystallization in methanol, yielding 87% of the product as a white solid . Purity is confirmed by melting point analysis, NMR, and chiral HPLC to verify stereochemical integrity.
Q. How is the stereochemistry of this compound confirmed?
X-ray crystallography is the gold standard for determining absolute stereochemistry. The racemic form of this compound has been crystallized and analyzed, revealing a planar benzylidene moiety and hydrogen bonding between the hydroxyl and amino groups . For enantiopure samples, circular dichroism (CD) spectroscopy and polarimetry are used to corroborate optical activity, while chiral stationary-phase HPLC separates enantiomers.
Q. What are the primary applications of this compound in asymmetric catalysis?
The compound serves as a chiral ligand or catalyst in asymmetric reactions. For example, its dimethylamino analog mediates catalytic asymmetric alkynylation of aldehydes using Zn(OTf)₂, achieving up to 98% enantiomeric excess (ee) . Similarly, it facilitates conjugate additions of arylalkynes to nitroolefins in the presence of dimethylzinc and galvinoxyl (a radical inhibitor), yielding products with 99% ee . The methylamino group’s coordination to metal centers (e.g., Zn) is critical for enantioselectivity.
Advanced Research Questions
Q. How does the compound’s structure influence its performance in supramolecular systems?
The chiral amino alcohol backbone enables host-guest chemistry. For instance, (1R,2S)-2-amino-1,2-diphenylethanol (a stereoisomer) forms helical columnar structures with thiophene derivatives, creating channel-like cavities for fluorescent guest molecules . The hydroxyl and amino groups participate in hydrogen bonding, stabilizing the supramolecular assembly. Solid-state fluorescence sensing systems using this scaffold demonstrate enantioselective guest recognition, highlighting its utility in materials science .
Q. What experimental strategies address contradictions in enantiomeric excess (ee) across catalytic studies?
Discrepancies in ee (e.g., 98% vs. lower values in similar reactions) often arise from reaction conditions. Key variables include:
- Catalyst loading : Higher Zn(OTf)₂ concentrations may improve ee .
- Additives : Galvinoxyl (0.03 equiv) suppresses side reactions in alkynylation .
- Solvent effects : Toluene enhances stereoselectivity compared to polar solvents.
- Temperature : Reactions at 0°C favor kinetic control over thermodynamic pathways.
Methodological consistency and rigorous chiral HPLC calibration are critical for reproducibility.
Q. How is the compound utilized in pharmaceutical impurity profiling?
As a chiral auxiliary, it can form diastereomeric salts with pharmaceutical intermediates, aiding in the resolution of enantiomers. For example, its structural analogs are used to isolate penicillin derivatives via diastereomeric crystallization . Impurity analysis involves LC-MS and NMR to detect residual stereoisomers or byproducts, ensuring compliance with regulatory standards.
Methodological Considerations
Q. What precautions are necessary during handling and storage?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
- Safety : Use PPE (gloves, goggles) to avoid skin/eye irritation. Conduct reactions in fume hoods due to potential dust inhalation hazards .
Q. How can computational modeling enhance understanding of its catalytic mechanisms?
Density functional theory (DFT) calculations can map transition states in asymmetric reactions. For example, modeling the Zn-coordinated complex reveals how the methylamino group stabilizes intermediates via non-covalent interactions (e.g., π-stacking with aryl groups) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
